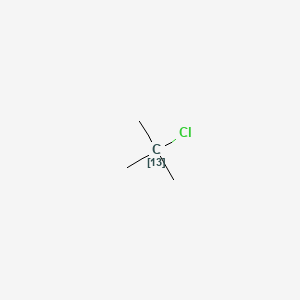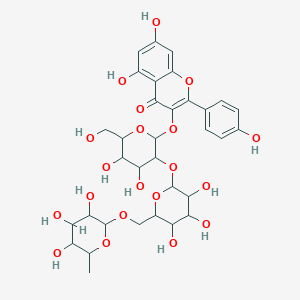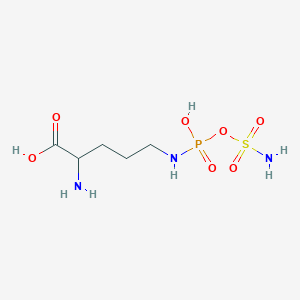
Octicidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octicidine is a compound derived from phaseolotoxin by the removal of the C-terminal dipeptide. It is known for its role as a transition state analog that irreversibly suppresses ornithine carbamoyltransferase
Preparation Methods
Synthetic Routes and Reaction Conditions: Octicidine is synthesized from phaseolotoxin through the removal of the C-terminal dipeptide. The specific reaction conditions for this transformation are not widely documented, but it typically involves the use of specific reagents and controlled conditions to ensure the selective removal of the dipeptide .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include steps such as purification and quality control to ensure the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Octicidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted this compound compounds .
Scientific Research Applications
Octicidine has a wide range of scientific research applications, including:
Chemistry: Used as a transition state analog in studies of enzyme inhibition and reaction mechanisms.
Biology: Investigated for its potential to inhibit ornithine carbamoyltransferase, an enzyme involved in the urea cycle.
Medicine: Explored for its potential therapeutic applications in treating diseases related to enzyme dysfunction.
Industry: Utilized in the development of new chemical processes and products
Mechanism of Action
Octicidine exerts its effects by irreversibly inhibiting ornithine carbamoyltransferase. This enzyme is crucial in the urea cycle, and its inhibition can disrupt the conversion of ornithine to citrulline. The molecular targets and pathways involved in this inhibition are primarily related to the enzyme’s active site, where this compound binds and prevents its normal function .
Comparison with Similar Compounds
Phaseolotoxin: The parent compound from which octicidine is derived.
Ornithine Carbamoyltransferase Inhibitors: Other compounds that inhibit the same enzyme, such as N-phosphonacetyl-L-ornithine.
Uniqueness: this compound is unique due to its specific mechanism of action as a transition state analog. Unlike other inhibitors, it irreversibly binds to ornithine carbamoyltransferase, making it a potent and long-lasting inhibitor .
Properties
Molecular Formula |
C5H14N3O7PS |
|---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid |
InChI |
InChI=1S/C5H14N3O7PS/c6-4(5(9)10)2-1-3-8-16(11,12)15-17(7,13)14/h4H,1-3,6H2,(H,9,10)(H2,7,13,14)(H2,8,11,12) |
InChI Key |
LNALGAKWYMMOEZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)N)CNP(=O)(O)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


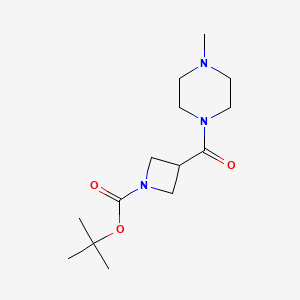
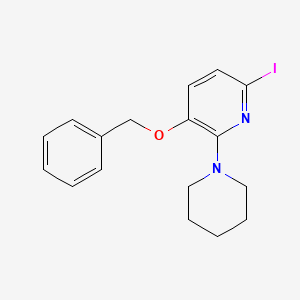
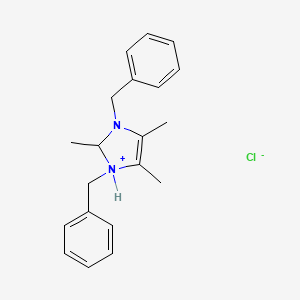
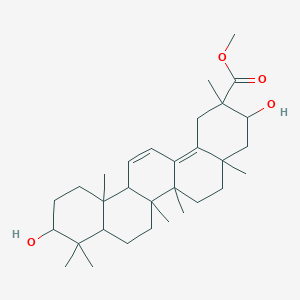

![N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12300190.png)
![[4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B12300192.png)
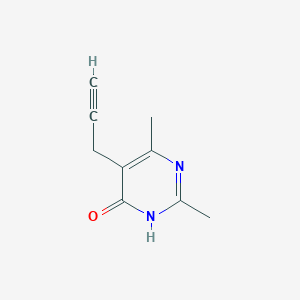

![8-(2-Hydroxy-2-methylcyclopentyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B12300201.png)
![(3,4,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-4-ium-7-yl) N-methylcarbamate;iodide](/img/structure/B12300206.png)
